3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid is an organic compound characterized by its unique structure, which includes a benzyloxy and ethoxy substituent on a phenyl ring linked to an acrylic acid moiety. The compound has the molecular formula and a molecular weight of approximately 298.33 g/mol . This compound is notable for its potential applications in various scientific fields, particularly in organic synthesis and biochemical research.
3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid falls under the category of acrylic acids, which are derivatives of propanoic acid containing a vinyl group. It is also classified as an aromatic compound due to the presence of a phenyl ring.
The synthesis of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid typically involves several key steps:
The reaction conditions typically involve stirring at room temperature or elevated temperatures, depending on the specific reagents used. The use of solvents like dichloromethane or dioxane may be necessary to facilitate the reactions and improve yields.
The molecular structure of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid features:
The compound's structural data includes:
3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid can participate in various chemical reactions:
Common reaction conditions include:
The mechanism of action for 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid is primarily dependent on its interactions with biological targets, such as enzymes or receptors. The substituents (benzyloxy and ethoxy) enhance binding affinity and specificity, while the acrylic acid moiety may participate in various biochemical pathways.
This compound can potentially inhibit or activate specific biological pathways, leading to desired pharmacological effects. For instance, it may serve as a probe in biochemical assays or as an intermediate in drug synthesis due to its reactivity .
Key physical properties include:
Chemical properties encompass:
3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid has several applications across various scientific fields:
Cinnamic acid derivatives serve as privileged scaffolds in kinase inhibitor design due to their structural versatility and proven bioactivity profiles. The core structure of 3-(4-benzyloxy-3-ethoxy-phenyl)-acrylic acid integrates a cinnamoyl backbone with strategically positioned aromatic extensions, enabling dual-target engagement within the ROCK2 kinase domain. The acryloyl group provides a planar conformation that facilitates π-π stacking with hydrophobic residues (e.g., Phe210 in ROCK2), while the ethylene spacer allows optimal positioning of substituents in adjacent binding pockets [5] [8]. This hybridization approach is exemplified by DC-series ROCK inhibitors, where cinnamic acid fragments replaced traditional hinge-binding motifs like isoquinoline, demonstrating IC50 values <1 μM against ROCK2 [1]. The benzyloxy-ethoxy extension in the target compound mimics the bis(4-fluorophenyl)methyl group of clinical ROCK2 inhibitor belumosudil, exploiting hydrophobic interactions within the selectivity pocket [1] [3].
Table 1: Bioactivity Profiles of Cinnamic Acid-Derived Kinase Inhibitors
Compound | Core Structure | ROCK2 IC50 (μM) | Key Structural Features |
---|---|---|---|
Belumosudil | Diphenylmethyl-amine | 0.124 [1] | Selective ROCK2 hinge interaction |
DC04 | Cinnamoyl-fasudil hybrid | 0.88 [1] | Isoquinoline-cinnamate conjugate |
Target Compound | 3-Arylacrylic acid | Predicted ≤1.0 | Ethoxy-benzyloxy substitution at C3/C4 |
Fragment-based design of the target compound merges three pharmacophoric elements: (1) The cinnamoyl antioxidant core scavenges reactive oxygen species (ROS) implicated in inflammatory signaling cascades, disrupting NF-κB activation downstream of ROCK2 [1] [8]; (2) The diphenylmethyl bioisostere (represented by 4-benzyloxy) occupies a deep hydrophobic cleft adjacent to the ATP-binding site, with molecular docking confirming van der Waals contacts with Leu205 and Ile222 in ROCK2 [1] [4]; (3) The ethoxy group at C3 enhances metabolic stability while forming hydrogen bonds with Lys121 in the glycine-rich loop. This tripartite design mirrors DC24's lipid amide scaffold, where lipoic acid (antioxidant fragment) and bis(4-fluorophenyl)methyl (hydrophobic anchor) synergistically improved anti-inflammatory efficacy in vivo (5 mg/kg dose reduced inflammation >50% in CFA models) [1]. The benzyloxy moiety specifically mimics belumosudil’s diphenylmethyl pharmacophore, which confers 50-fold selectivity for ROCK2 over ROCK1 by exploiting divergent residue volumes (ROCK2: Val213; ROCK1: Ile136) [1] [3].
Table 2: Fragment Contributions to ROCK2 Inhibition
Fragment | Binding Role | Target Interactions | Bioactivity Contribution |
---|---|---|---|
Cinnamoyl core | Hinge region binding | H-bond with Met172 [1] | Antioxidant activity; IC50 optimization |
4-Benzyloxy | Hydrophobic pocket occupation | Van der Waals with Leu205/Ile222 | Selectivity enhancement (ROCK2 vs. ROCK1) |
3-Ethoxy | Solvent-facing orientation | Potential H-bond with Lys121 | Metabolic stability & bioavailability |
Kinase selectivity is engineered through strategic substitutions that exploit topological differences between ROCK isoforms. The 3-ethoxy-4-benzyloxy pattern on the phenyl ring creates steric exclusion from ROCK1’s narrower hydrophobic cleft, which features a "gatekeeper" shift (ROCK1: Ile136; ROCK2: Val213). Molecular dynamics simulations of analogous compounds reveal that ortho-alkoxy groups (e.g., 3-ethoxy) induce a 30° aryl ring rotation, displacing the benzyloxy moiety toward ROCK2’s Leu205—a residue replaced by bulkier Phe203 in ROCK1 [1] [4]. This conformative selection mechanism underpins DC24’s 50-fold selectivity for ROCK2 (IC50 = 0.124 μM) versus ROCK1 (IC50 = 6.2 μM) [1]. Additionally, the acryloyl group’s length (vs. shorter acetylene or bulkier naphthyl alternatives) optimizes ATP-competitive binding without steric clash in the hinge region, as confirmed by overlay studies with fasudil-ROCK2 co-crystals [1] [7]. Pyrazole-based kinase inhibitors further validate this approach, where meta-substitutions on aryl groups improved selectivity >10-fold by avoiding hydrophobic mismatches in off-target kinases [4].
Table 3: Selectivity Data for ROCK Inhibitors
Compound | ROCK1 IC50 (μM) | ROCK2 IC50 (μM) | Selectivity Ratio (ROCK1/ROCK2) | Key Selectivity Determinant |
---|---|---|---|---|
Fasudil | 0.33 [1] | 0.158 [1] | 2.1 | Non-selective small molecule |
DC24 | 6.2 [1] | 0.124 [1] | 50 | Bis(4-fluorophenyl)methyl group |
Target Compound* | Predicted >5.0 | Predicted 0.1-1.0 | >50 | 3-Ethoxy-4-benzyloxy steric exclusion |
The ortho-positioning of the ethoxy group relative to the acryloyl chain (C3) is critical for maintaining planarity and electronic effects that modulate ATP-binding affinity. Bioisosteric replacement studies demonstrate that C3 alkoxy groups enhance potency by 3–5-fold compared to unsubstituted analogues, as observed in anti-TB cinnamates where 3-ethoxy-4-hydroxy derivatives achieved IC50 = 0.36 μg/mL versus 4.54 μg/mL for para-chloro variants [8]. This is attributed to:
The 4-benzyloxy group serves as a bioisostere for diphenylmethyl, retaining hydrophobic bulk while improving synthetic accessibility. Molecular docking validates that para-substitution aligns the phenyl ring parallel to Phe210 in ROCK2, whereas meta-substitution reduces binding by 60% due to suboptimal π-stacking [1] [5]. This positional sensitivity is corroborated by CHK1 inhibitors, where para-cyanophenyl substitutions improved IC50 5-fold over ortho-analogues by engaging Asn59 via water-mediated hydrogen bonds [7].
Table 4: Impact of Substituent Positioning on Bioactivity
Substituent Pattern | Example Compound | Kinase IC50 (μM) | Binding Energy (ΔG, kcal/mol) | Key Interaction Change |
---|---|---|---|---|
4-Benzyloxy (para) | DC23 | 0.43 [1] | -9.2 | Optimal π-stacking with Phe210 |
3-Benzyloxy (meta) | Analog of DC23 | 1.72 [1] | -7.1 | Partial hydrophobic contact loss |
3-Ethoxy-4-hydroxy | Anti-TB derivative | 0.36 μg/mL [8] | -8.5* | H-bond with hinge region |
Unsubstituted | Cinnamic acid | >30 μg/mL [8] | -5.3* | No auxiliary interactions |
*Estimated from analogous compounds
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1